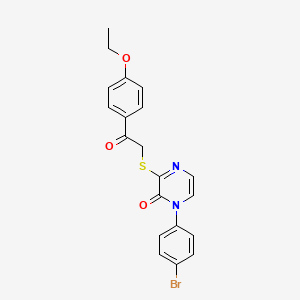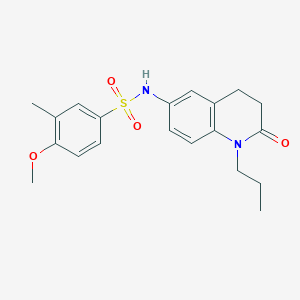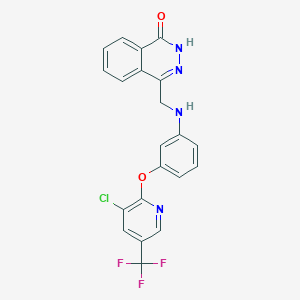![molecular formula C19H14BrN3O B2663053 1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone CAS No. 304446-43-3](/img/structure/B2663053.png)
1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Scientific Research Applications
Synthesis and Structure Characterization
A study focused on the synthesis and structural characterization of thiazolyl-pyrazoline derivatives bearing the quinoline moiety, highlighting the importance of these compounds in the realm of chemical synthesis and molecular architecture. The study detailed the methods for obtaining these compounds and confirming their structures through various analytical techniques, providing insights into the chemical properties and potential applications of these derivatives in medicinal chemistry and materials science (Yong-Ming Zen, Fei Chen, & Fangming Liu, 2012).
Antimicrobial Agents
Research into new pyrazole derivatives containing the 2-methylquinoline ring system has demonstrated the potential of these compounds as antimicrobial agents. The study synthesized a novel class of compounds and evaluated their in vitro antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The findings suggest the therapeutic potential of these compounds in combating bacterial infections, underscoring the significance of quinoline and pyrazole derivatives in the development of new antimicrobials (G. Raju, M. Mahesh, G. Manjunath, P. Venkata, & Ramana, 2016).
Catalytic Behavior and Reactivity
Another study investigated the catalytic behavior of iron and cobalt dichloride complexes bearing quinoxaline derivatives, illustrating the application of these compounds in polymerization reactions. The research explored how these complexes could be used to catalyze the reactivity of ethylene, showcasing the utility of quinoline derivatives in industrial processes, particularly in the synthesis of polymers and materials (Wen‐Hua Sun et al., 2007).
Anticancer Research
Furthermore, a study on an anilino-3H-pyrrolo[3,2-f]quinoline derivative highlighted its potent anticancer activities. The compound exhibited antiproliferative effects through mechanisms such as DNA intercalation and inhibition of DNA topoisomerase II, suggesting its potential as a lead compound in cancer therapy (L. D. Via, O. Gia, V. Gasparotto, & M. Ferlin, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(6-bromo-3-methyl-4-phenylpyrazolo[3,4-b]quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c1-11-17-18(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)21-19(17)23(22-11)12(2)24/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJOSKGJFNLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=C(C=C3)Br)C(=C12)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)
![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)




![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)
![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2662986.png)


![8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662990.png)

